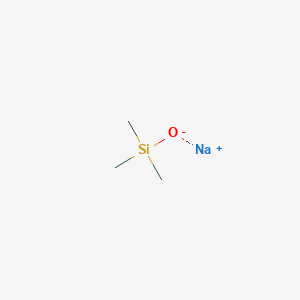

Sodium trimethylsilanolate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of PD-126055 involves several steps, including the formation of its core structure and subsequent functional group modificationsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial production methods for PD-126055 are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

PD-126055 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der aromatischen Ringe, können zur Bildung verschiedener Derivate führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Sodium trimethylsilanolate has the chemical formula C₃H₉NaOSi. It features a sodium ion bonded to a trimethylsilanolate group, which contributes to its nucleophilic character and solubility in organic solvents. Its unique properties make it an effective reagent for various chemical transformations, particularly in hydrolysis reactions.

Key Applications

-

Organic Synthesis

- Ester Hydrolysis : this compound is utilized to convert esters into carboxylic acids. The reaction mechanism typically involves nucleophilic attack on the carbonyl carbon of the ester, leading to bond cleavage and product formation. This process is valuable in synthesizing pharmaceuticals and natural products .

- Nitrile Hydrolysis : It can hydrolyze nitriles to primary amides, which are essential functional groups in many biomolecules and drugs. This reaction provides a convenient method for amide synthesis under mild conditions .

-

Catalysis

- Silylation Reactions : this compound acts as a catalyst in the silylation of silanols with hydrosilanes, forming disiloxanes and trisiloxanes that are important in silicon-based polymers and electronics .

- Metal Silanolate Synthesis : It serves as a precursor for metal silanolates via salt metathesis, allowing the preparation of compounds with diverse applications in materials science and coordination chemistry .

-

Case Studies

- Hydrosilylation of Acetylenes : A study demonstrated the effectiveness of this compound as a precursor for silylcopper species used in hydrosilylation reactions. The conditions optimized led to high yields of alkenylsilane products, showcasing its utility in complex organic transformations .

- Lactone Ring-Opening : Research highlighted its ability to perform mild and chemoselective opening of lactones, achieving high yields under aprotic conditions. This application emphasizes its role in selective transformations within organic synthesis .

Comparison with Related Compounds

| Compound | Structure | Key Features |

|---|---|---|

| This compound | NaSiMe₃ | Strong nucleophile; effective in ester/nitrile hydrolysis |

| Potassium Trimethylsilanolate | K[C₃H₉OSi] | Similar reactivity; used interchangeably |

| Trimethylsilane | C₃H₉Si | Less reactive; primarily a silane source |

| Sodium Silicate | Na₂SiO₃ | Used mainly in glass production; less versatile |

Research Findings

Recent studies have highlighted the broad scope of this compound as a reagent:

Wirkmechanismus

PD-126055 exerts its effects by selectively binding to the angiotensin II type 2 receptor (AT2R). This binding inhibits the activation of downstream signaling pathways, including the p38 and p42/p44 mitogen-activated protein kinases (MAPKs). By inhibiting these pathways, PD-126055 reduces the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are associated with neuropathic pain .

Vergleich Mit ähnlichen Verbindungen

PD-126055 ist einzigartig in seiner hohen Selektivität und oralen Bioverfügbarkeit im Vergleich zu anderen AT2R-Antagonisten. Ähnliche Verbindungen umfassen:

EMA400: Ein Racemat von PD-126055, das in verschiedenen Schmerzmodellen getestet wurde.

PD123319: Ein weiterer AT2R-Antagonist mit unterschiedlichen pharmakokinetischen Eigenschaften.

Azilsartan: Ein Angiotensin-Rezeptorblocker mit breiteren Anwendungen bei Bluthochdruck.

PD-126055 zeichnet sich durch seine spezifische Zielsetzung von neuropathischen Schmerzwegen und sein Potenzial für die orale Verabreichung aus, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung macht .

Biologische Aktivität

Sodium trimethylsilanolate (NaOSi(CH₃)₃) is a versatile compound with significant applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

Overview of this compound

This compound is a sodium salt of trimethylsilanol, characterized by its high nucleophilicity and solubility in organic solvents. It is commonly employed as a reagent in various chemical transformations, particularly in the hydrolysis of esters and as a silylating agent in organic synthesis.

Mechanisms of Biological Activity

- Nucleophilic Properties : this compound acts as a nucleophile, facilitating the hydrolysis of esters to carboxylic acids. This reaction typically occurs under mild conditions, making it suitable for sensitive substrates .

- Silylation Reactions : The compound is utilized in silylation reactions, which involve the transfer of silyl groups to various substrates. This process is critical in modifying the properties of organic compounds, enhancing their biological activity or stability .

- Drug Development : Recent studies have highlighted its role in synthesizing drug analogs. For example, this compound has been used to create silylated derivatives of pharmaceuticals, improving their efficacy against drug-resistant strains of pathogens .

1. Ester Hydrolysis

A significant study demonstrated the effectiveness of this compound in hydrolyzing various esters to their corresponding carboxylic acids. The reactions were performed under mild conditions with high yields:

| Ester Structure | Carboxylic Acid | Yield (%) |

|---|---|---|

| Ethyl Acetate | Acetic Acid | 95 |

| Benzyl Acetate | Benzoic Acid | 92 |

| Isopropyl Acetate | Isopropanol | 88 |

This table illustrates the compound's efficiency as a reagent for ester cleavage .

2. Silylation of Drug Compounds

In another study focusing on drug development, this compound was employed to synthesize silyl derivatives of various pharmaceuticals:

| Drug Compound | Silylated Analog | Yield (%) |

|---|---|---|

| Sulfadimethoxine | TMS Derivative | 77 |

| Ataluren | TMS Derivative | 53 |

| Celecoxib | TMS Derivative | 76 |

These results indicate that this compound can effectively modify drug compounds to enhance their biological properties .

Applications in Organic Synthesis

This compound has been extensively utilized in organic synthesis due to its ability to act as a mild base and nucleophile. Its applications include:

- Hydrosilylation Reactions : It serves as a precursor for generating reactive silylcopper species, facilitating hydrosilylation of unsaturated bonds .

- Late-stage Functionalization : The compound allows for late-stage modifications of complex molecules, which is crucial in medicinal chemistry for optimizing drug candidates .

Eigenschaften

CAS-Nummer |

18027-10-6 |

|---|---|

Molekularformel |

C3H10NaOSi |

Molekulargewicht |

113.19 g/mol |

IUPAC-Name |

sodium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3; |

InChI-Schlüssel |

VHQSQWCOIYFCCJ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[O-].[Na+] |

Isomerische SMILES |

C[Si](C)(C)[O-].[Na+] |

Kanonische SMILES |

C[Si](C)(C)O.[Na] |

Key on ui other cas no. |

18027-10-6 |

Piktogramme |

Corrosive |

Verwandte CAS-Nummern |

1066-40-6 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.